molecular formula C11H16ClNO2 B13556361 Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride

Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride

Cat. No.: B13556361
M. Wt: 229.70 g/mol
InChI Key: YHAGZKNDGBVNTB-UHFFFAOYSA-N
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Description

Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride typically involves the esterification of 3-[4-(methylamino)phenyl]propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl3-[4-(amino)phenyl]propanoatehydrochloride
  • Methyl3-[4-(dimethylamino)phenyl]propanoatehydrochloride
  • Methyl3-[4-(ethylamino)phenyl]propanoatehydrochloride

Uniqueness

Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in studying the effects of methylation on biological activity .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 3-[4-(methylamino)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-10-6-3-9(4-7-10)5-8-11(13)14-2;/h3-4,6-7,12H,5,8H2,1-2H3;1H

InChI Key

YHAGZKNDGBVNTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CCC(=O)OC.Cl

Origin of Product

United States

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